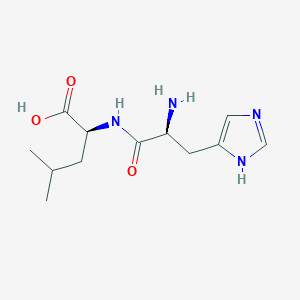

Histidylleucine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El Ácido (4?-Hidroxi)fenoxibenzoico se utiliza en varios campos de investigación científica:

Química: Como intermedio en la síntesis de otros compuestos químicos.

Biología: Estudiar el metabolismo de los insecticidas piretroides.

Medicina: Investigar sus posibles efectos en varias vías biológicas.

Industria: Utilizado en la producción de materiales resistentes a altas temperaturas y cristales líquidos de éster.

Mecanismo De Acción

El mecanismo de acción del Ácido (4?-Hidroxi)fenoxibenzoico implica su interacción con dianas moleculares y vías específicas. Por ejemplo, puede reaccionar con radicales peroxilo y agentes oxidantes, lo que lleva a la formación de radicales fenoxilo . Estos radicales pueden luego sufrir reacciones adicionales, contribuyendo a los efectos generales del compuesto .

Análisis Bioquímico

Biochemical Properties

Histidylleucine plays a role in the study of binding of metals such as copper, nickel, and zinc This suggests that it interacts with enzymes, proteins, and other biomolecules involved in metal binding

Molecular Mechanism

It is known to be involved in the binding of metals such as copper, nickel, and zinc , which suggests it may interact with biomolecules involved in metal binding This could potentially lead to changes in gene expression or enzyme activity

Metabolic Pathways

This compound is an incomplete breakdown product of protein digestion or protein catabolism This suggests that it is involved in the metabolic pathways related to protein digestion and the breakdown of amino acids

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Un método para sintetizar Ácido (4?-Hidroxi)fenoxibenzoico implica la reacción de fenol con hidróxido de sodio en agua para formar fenato de sodio. Este luego se hace reaccionar con ácido para-clorobenzoico en tetralina a 150 °C durante 10 horas . Otro método implica la oxidación de 4-fenoxiacetofenona utilizando hipoclorito de sodio como oxidante bajo la reacción catalítica de polietilenglicol (PEG)-400 .

Métodos de Producción Industrial

En entornos industriales, la preparación de Ácido (4?-Hidroxi)fenoxibenzoico puede implicar el uso de éter difenílico y diclorometano en presencia de tricloruro de aluminio anhidro. La mezcla se agita y calienta, seguida de la adición de anhídrido acético . Este método es de ahorro de energía y respetuoso con el medio ambiente debido a la reutilización del diclorometano mediante destilación .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Ácido (4?-Hidroxi)fenoxibenzoico experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar diferentes productos dependiendo de los reactivos y las condiciones utilizadas.

Esterificación: Reaccionar con alcoholes en presencia de un catalizador ácido para formar ésteres.

Reactivos y Condiciones Comunes

Oxidación: Hipoclorito de sodio, polietilenglicol (PEG)-400.

Esterificación: Alcoholes, catalizadores ácidos.

Principales Productos Formados

Oxidación: Varios derivados oxidados dependiendo de las condiciones específicas.

Esterificación: Ésteres de 4-hidroxi benzoato.

Comparación Con Compuestos Similares

Compuestos Similares

- Ácido salicílico

- Ácido p-hidroxibenzoico

- Ácido protocatéquico

- Ácido gentísico

- Ácido 3,5-dihidroxibenzoico

- Ácido pirocatéquico

- Ácido vanílico

- Ácido siríngico

- Ácido gálico

- Ácido elágico

Singularidad

El Ácido (4?-Hidroxi)fenoxibenzoico es único debido a su estructura específica y su papel como metabolito de los insecticidas piretroides. Esto le confiere propiedades y aplicaciones distintas en comparación con otros ácidos hidroxibenzoicos .

Propiedades

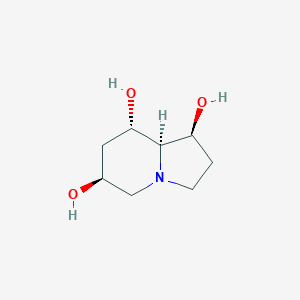

IUPAC Name |

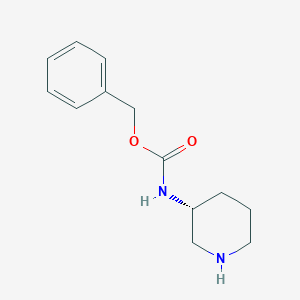

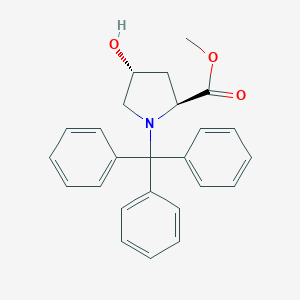

2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O3/c1-7(2)3-10(12(18)19)16-11(17)9(13)4-8-5-14-6-15-8/h5-7,9-10H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFKFJORZBJVNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50998847 | |

| Record name | N-[2-Amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7763-65-7 | |

| Record name | N-[2-Amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde](/img/structure/B152410.png)